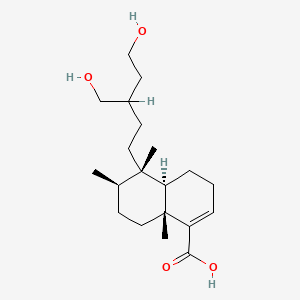

Ballodiolic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H34O4 |

|---|---|

Molecular Weight |

338.5 g/mol |

IUPAC Name |

(4aR,5S,6R,8aR)-5-[5-hydroxy-3-(hydroxymethyl)pentyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C20H34O4/c1-14-7-10-20(3)16(18(23)24)5-4-6-17(20)19(14,2)11-8-15(13-22)9-12-21/h5,14-15,17,21-22H,4,6-13H2,1-3H3,(H,23,24)/t14-,15?,17-,19+,20+/m1/s1 |

InChI Key |

BIRYTQFFNQPJBQ-UXWDVIHESA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(CCO)CO)CCC=C2C(=O)O)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC(CCO)CO)CCC=C2C(=O)O)C |

Synonyms |

ballodiolic acid |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation Methodologies for Ballodiolic Acid

Methodologies for Extraction and Primary Fractionation of Ballodiolic Acid from Biological Sources

The isolation of this compound typically begins with the extraction of plant material. For instance, shade-dried and ground root material of Ballota pseudodictamnus has been exhaustively extracted with methanol (B129727) at room temperature. mdpi.com This initial extraction yields a crude extract. mdpi.com

Following the crude extraction, a common primary fractionation technique involves suspending the dried extract in water and then successively partitioning it with solvents of increasing polarity. mdpi.com In the case of Ballota pseudodictamnus, the crude extract was partitioned between n-hexane, chloroform, ethyl acetate (B1210297), n-butanol, and aqueous extracts. mdpi.com The ethyl acetate-soluble fraction was found to be particularly promising for further phytochemical investigation, suggesting that this compound and related compounds exhibit favorable solubility in this solvent. mdpi.comnih.gov

Another source, Ballota limbata (Syn. Otostegia limbata), has also been used for the isolation of this compound, with studies reporting its isolation from the ethyl acetate fraction of the plant. ebi.ac.ukresearchgate.netnih.gov

These initial extraction and partitioning steps serve to separate the target compounds from a large amount of bulk plant material and to concentrate them into fractions based on their polarity, preparing them for more advanced purification techniques. mdpi.comcreative-proteomics.commiamioh.edu

Advanced Chromatographic Techniques in this compound Isolation and Purification

Chromatographic techniques are indispensable for the purification of this compound from the complex mixtures obtained during primary fractionation. ebi.ac.ukresearchgate.netresearchgate.netmdpi.comnih.govslideshare.net These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. slideshare.net

Silica (B1680970) gel chromatography is a frequently employed technique in the purification process. mdpi.comnih.gov The ethyl acetate fraction, for example, has been subjected to silica gel chromatography using a gradient elution system, typically starting with less polar solvents like n-hexane and gradually increasing the polarity with ethyl acetate. mdpi.comnih.gov This process allows for the separation of the mixture into several sub-fractions. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) Applications for this compound

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both analytical and preparative separation of compounds. creative-proteomics.comnih.gov While specific detailed applications for preparative isolation of this compound using HPLC were not extensively detailed in the search results, HPLC-DAD analysis has been used in the study of extracts containing this compound, indicating its utility in analyzing the composition of fractions and potentially for further purification steps. imicams.ac.cndntb.gov.ua HPLC is widely used in natural product chemistry for its high resolution and ability to separate complex mixtures. creative-proteomics.comnih.gov The choice of stationary phase (e.g., silica-based for normal phase or C18 for reversed-phase) and mobile phase composition in HPLC would be optimized based on the specific properties of this compound to achieve effective separation. nih.gov

Counter-Current Chromatography (CCC) and Flash Chromatography in this compound Separation

Counter-Current Chromatography (CCC) is a liquid-liquid chromatographic technique that does not use a solid support, minimizing irreversible adsorption of the sample. wikipedia.orgmdpi.combrunel.ac.uk This technique separates compounds based on their partition coefficients between two immiscible liquid phases. wikipedia.orgmdpi.com CCC has been widely used in the separation of natural products. mdpi.combrunel.ac.ukchromatographyonline.com While the provided search results mention the use of "multiple chromatographic techniques" in the isolation of this compound researchgate.netmdpi.comnih.govresearchgate.net, specific details regarding the application of CCC for this compound were not explicitly provided. However, CCC's suitability for separating natural products and its ability to handle relatively large sample sizes make it a relevant technique for the purification of compounds like this compound. mdpi.combrunel.ac.ukchromatographyonline.compan.olsztyn.pl

Flash chromatography, a medium-pressure chromatographic technique, is commonly used for the rapid purification of organic compounds. libretexts.orgbiotage.combiochemmack.ruhawachhplccolumn.com It typically employs a silica gel stationary phase and uses gas pressure to push the solvent through the column, significantly reducing separation time compared to traditional gravity column chromatography. libretexts.orghawachhplccolumn.com Flash chromatography was utilized in the isolation of this compound and related compounds from Ballota pseudodictamnus. mdpi.comnih.gov Sub-fractions obtained from initial silica gel chromatography were further subjected to column chromatography, including flash chromatography, using solvent systems like n-hexane-ethyl acetate in varying ratios to yield pure compounds. mdpi.comnih.gov This demonstrates the effectiveness of flash chromatography in resolving components from partially purified fractions. mdpi.comnih.govlibretexts.orgbiotage.combiochemmack.ruhawachhplccolumn.com

Spectroscopic Approaches for Definitive this compound Structural Characterization

Spectroscopic methods are crucial for determining the definitive structure of isolated this compound. ebi.ac.ukresearchgate.netresearchgate.netmdpi.comnih.gov These techniques provide detailed information about the functional groups, connectivity, and spatial arrangement of atoms within the molecule. ebi.ac.ukresearchgate.netmdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D (¹H NMR and ¹³C NMR) and 2D techniques (such as COSY, HMQC, HMBC, and NOESY), is a primary tool for the structural elucidation of this compound. ebi.ac.ukresearchgate.netresearchgate.netmdpi.comnih.govnih.gov ¹H NMR provides information about the different types of protons and their chemical environment, while ¹³C NMR reveals the different types of carbon atoms. ebi.ac.ukresearchgate.netmdpi.comnih.govnih.govlibretexts.org

Detailed ¹H and ¹³C NMR assignments for this compound and its analogues have been reported, allowing for the identification of characteristic signals corresponding to different parts of the molecule, such as methyl groups, methylene (B1212753) groups, olefinic carbons, and carbons bearing hydroxyl or carboxyl functionalities. ebi.ac.ukresearchgate.netmdpi.comnih.govnih.gov For example, the presence of an α,β-unsaturated carboxylic acid moiety in this compound A was indicated by specific signals in the IR spectrum and likely confirmed by NMR data. nih.gov The downfield signals in the ¹³C NMR spectrum at δ 166.3, 117, and 144.7 were assigned to the carbonyl group and olefinic carbons of a cinnamoyl moiety in this compound (compound 3). mdpi.com

Two-dimensional NMR techniques provide crucial connectivity information. COSY (Correlation Spectroscopy) reveals coupled protons. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is vital for establishing the carbon skeleton and the positions of substituents. ebi.ac.ukresearchgate.netnih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, helping to determine the relative stereochemistry of the molecule. ebi.ac.ukresearchgate.netnih.gov The structures of this compound and its analogues have been elucidated with the help of these 1D and 2D NMR techniques. ebi.ac.ukresearchgate.netresearchgate.netmdpi.comnih.govnih.gov

Mass Spectrometry (MS) Applications for this compound Molecular Formula and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. mdpi.comnih.govnih.gov High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) has been used to confirm the molecular formulas of this compound A and this compound B by providing accurate mass measurements of their molecular ions or characteristic fragments. mdpi.comnih.gov For instance, the molecular formula of this compound B was determined as C₂₉H₄₀O₇ based on the [M]⁺ peak at m/z 482.5544 in HR-EIMS. mdpi.comnih.gov Similarly, HR-EIMS of this compound A showed a molecular ion peak at m/z 466.5048, corresponding to the loss of a water molecule [M-H₂O]⁺ from a compound with molecular formula C₂₉H₄₀O₆. mdpi.comnih.gov

Electron Ionization Mass Spectrometry (EI-MS) provides fragmentation patterns that can be used to deduce structural features. nih.govnih.gov The fragmentation of the molecule in the mass spectrometer generates ions of different masses, and the pattern of these fragment ions is characteristic of the compound's structure. nih.govnih.gov For example, the EI-MS spectrum of this compound B showed intense peaks at m/z 163, which, along with other spectral data, helped confirm its structure. nih.gov Mass spectrometry, in conjunction with chromatographic techniques like HPLC or GC, is a powerful tool for the identification and characterization of natural products. creative-proteomics.comnih.govnebiolab.com

Compound Names and PubChem CIDs

While a specific PubChem CID for "this compound" as a general entry was not readily found in the search results, related compounds and techniques mentioned have associated CIDs. The primary literature refers to "this compound" and new analogues like "this compound A" and "this compound B". ebi.ac.ukresearchgate.netresearchgate.netmdpi.comnih.gov

| Compound Name | PubChem CID (if available) |

| This compound | Not specifically found |

| This compound A | Not specifically found |

| This compound B | Not specifically found |

| Ballotenic acid | 65462 (ChEBI) ebi.ac.uk |

| β-Amyrin | 173160 mdpi.com |

| Oleanolic acid | 10494 nih.gov |

| β-Sitosterol | 98901 nih.gov |

| p-Hydroxycinnamic acid | 637544 nih.gov |

| 3,4-Dihydroxycinnamic acid | 637543 nih.gov |

Interactive Data Table Example (Illustrative based on search findings):

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques used in the identification and structural characterization of this compound by providing insights into the functional groups and electronic transitions present in the molecule.

IR spectroscopy reveals the characteristic vibrational frequencies of functional groups within the this compound structure. For this compound (sometimes referred to as compound 3), characteristic IR absorption bands have been reported at νmax: 3632, 3590, 2934, and 1688 cm−1 nih.gov. For this compound A (compound 1), IR peaks include 3630, 1715, 1689, 1590, and 2925 cm−1 nih.gov. This compound B (compound 2) shows IR bands at 3630, 2925, 1722, 1715, 1628, and 1591 cm−1 nih.gov. These peaks are indicative of the presence of functional moieties such as hydroxyl groups (O-H stretch, typically in the 3600-3200 cm−1 range), C-H stretching vibrations (around 2900 cm−1), carbonyl groups (C=O stretch, typically in the 1700s cm−1), and possibly aromatic ring vibrations (around 1600 and 1500 cm−1) nih.govscribd.compnrjournal.com.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of conjugated systems or chromophores. The UV spectrum of this compound (compound 3) in methanol shows a maximum absorbance (λmax) at 214 nm nih.gov. This compound A (compound 1) and this compound B (compound 2) exhibit a λmax at 216 nm in methanol nih.gov. These absorption maxima in the UV region suggest the presence of chromophores, likely involving π electron systems, which absorb light at these wavelengths scribd.compnrjournal.comsci-hub.se.

| Compound | Solvent | λmax (nm) | IR νmax (cm−1) |

|---|---|---|---|

| This compound | MeOH | 214 | 3632, 3590, 2934, 1688 |

| This compound A | MeOH | 216 | 3630, 2925, 1715, 1689, 1590 |

| This compound B | MeOH | 216 | 3630, 2925, 1722, 1715, 1628, 1591 |

Chemoinformatic and Computational Approaches in this compound Structure Verification and Prediction

Chemoinformatics and computational chemistry encompass a range of techniques that utilize computational methods to address chemical problems, including the analysis, prediction, and management of chemical data sathyabama.ac.inscielo.org.mxchemrxiv.org. These approaches can be applied to various aspects of structural analysis, property prediction, and the exploration of chemical space sathyabama.ac.inscielo.org.mx.

In the context of this compound, chemoinformatic and computational approaches have been employed, although the focus in the provided search results is primarily on the prediction of properties rather than de novo structure verification or prediction of this compound itself. One study mentions obtaining the 3D structures of phytochemicals, including this compound and this compound A, from databases like PubChem researchgate.net. These structures were then used in conjunction with computational tools such as SwissADME and PreADMET to assess pharmacological and pharmacokinetic parameters, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties researchgate.net.

Biosynthesis and Metabolic Pathways of Ballodiolic Acid

Elucidation of Precursor Molecules and Biosynthetic Intermediates of Ballodiolic Acid

Based on the established diterpene biosynthetic routes, geranylgeranyl pyrophosphate (GGPP) is the fundamental precursor molecule for the formation of the this compound skeleton. ctdbase.orguni.lu GGPP undergoes a series of cyclization and rearrangement reactions to form the characteristic bicyclic core of clerodane diterpenoids. While GGPP is the accepted starting point for the diterpene class to which this compound belongs, specific details regarding the subsequent committed steps and the precise chemical structures of intermediates between GGPP and the final this compound structure have not been explicitly detailed in the provided research findings.

Investigation of Enzymatic Mechanisms and Catalytic Cycles in this compound Formation

The conversion of the acyclic precursor GGPP into the complex polycyclic structures of diterpenes is mediated by a suite of specialized enzymes.

A pivotal class of enzymes in diterpene biosynthesis are the terpene synthases (diTPSs). These enzymes catalyze the cyclization of GGPP to form various diterpene skeletons. For clerodane diterpenoids, specific diTPSs are responsible for folding and cyclizing GGPP in a manner that yields the clerodane framework. Following the initial cyclization, further enzymatic modifications are required to introduce the specific functional groups observed in this compound, such as hydroxyl groups, carboxylic acids, and ester linkages (as seen in this compound A and B). These modifications are typically carried out by enzymes such as cytochrome P450 monooxygenases and acyltransferases. While the general roles of these enzyme classes in diterpene diversification are well-established, the specific terpene synthases and downstream modifying enzymes directly responsible for the biosynthesis of this compound and its variants (this compound A and B) have not been characterized in the provided literature.

Genetic Regulation and Gene Cluster Analysis Associated with this compound Biosynthesis

The biosynthesis of secondary metabolites in plants is often controlled by complex genetic regulatory networks. Genes encoding enzymes involved in a specific biosynthetic pathway can be organized in gene clusters on the chromosome, facilitating coordinated regulation. While the existence of such genetic regulation for diterpene biosynthesis in Ballota and Otostegia species is highly probable, the specific genes or gene clusters responsible for the biosynthesis of this compound have not been identified or analyzed in the provided search results. Studies on the genetic basis of this compound production would be essential for understanding its regulation and potentially for metabolic engineering efforts.

Environmental and Biological Factors Influencing this compound Accumulation in Producing Organisms

The accumulation of secondary metabolites in plants can be influenced by a variety of environmental and biological factors, including light, temperature, nutrient availability, water stress, and interactions with other organisms (e.g., herbivores or pathogens). citeab.com These factors can impact the expression of biosynthetic genes and the activity of relevant enzymes. However, specific research detailing how these environmental or biological factors influence the accumulation of this compound in Ballota or Otostegia species was not found within the scope of the provided information.

Synthetic Strategies and Chemical Modifications of Ballodiolic Acid

Total Synthesis Approaches for Ballodiolic Acid and its Analogues

Total synthesis of complex natural products like this compound typically involves constructing the entire molecular framework from simpler precursors through a series of controlled chemical reactions. Given the diterpenoid nature of this compound, which features a tricyclic system thieme-connect.com, total synthesis would necessitate the formation of these rings and the precise installation of functional groups and stereocenters. While specific total synthesis routes for this compound were not detailed in the search results, the synthesis of other diterpenoids often employs strategies such as cycloaddition reactions to build cyclic systems and various functional group interconversions. researchgate.netresearchgate.netsioc-journal.cn

Retrosynthetic Analysis and Strategic Disconnections for this compound Scaffolds

Retrosynthetic analysis is a crucial step in planning the total synthesis of complex molecules. It involves working backward from the target molecule to simpler, commercially available starting materials by identifying key disconnections and functional group interconversions. youtube.comchembam.com For a diterpenoid like this compound with its octahydronaphthalene core and side chain evitachem.com, a retrosynthetic strategy would likely involve identifying disconnections that break down the multicyclic system and the side chain into manageable fragments. Potential strategic disconnections could target carbon-carbon bonds in the ring system or the attachment point of the hydroxylated pentyl chain. Functional group interconversions would be planned to transform functional groups in the synthetic intermediates to those required for subsequent bond-forming reactions. The stereochemistry of the numerous chiral centers in this compound evitachem.com would need to be carefully considered throughout the retrosynthetic plan, guiding the choice of reactions and reagents.

Development of Stereoselective Synthetic Methodologies for this compound

The presence of multiple stereocenters in this compound evitachem.com necessitates the development and application of stereoselective synthetic methodologies to control the relative and absolute configuration of these centers during synthesis. Stereoselective reactions aim to favor the formation of one stereoisomer over others. chemistrydocs.commasterorganicchemistry.com Techniques such as asymmetric induction using chiral auxiliaries or catalysts, stereoselective additions to double bonds, and controlled cyclization reactions would be critical in a total synthesis of this compound. chemistrydocs.comnih.govrsc.org While specific examples for this compound were not found, research on the stereoselective synthesis of other complex natural products, including diterpenoids, provides a basis for the types of methodologies that would be employed. researchgate.netnih.gov

Semi-synthetic Derivatization and Analogue Preparation of this compound

Semi-synthetic approaches involve using a naturally isolated compound as a starting material and performing chemical modifications to create analogues. This is a common strategy to explore the structure-activity relationships (SAR) of natural products and to generate compounds with potentially improved properties. frontiersin.orgresearchgate.net this compound, being isolated from Ballota species evitachem.commdpi.com, can serve as a starting material for semi-synthetic modifications.

Targeted Functionalization of this compound to Explore Structure-Activity Relationships

Targeted functionalization of specific sites on the this compound scaffold allows for the investigation of how structural changes influence biological activity. This compound contains hydroxyl groups and a carboxylic acid function evitachem.com, which are amenable to various chemical transformations. Modifications could include esterification or amidation of the carboxylic acid, etherification or oxidation of the hydroxyl groups, or modifications to the carbon skeleton. Studies on other diterpenoids have shown that modifications to hydroxyl groups and the presence of specific functional groups can significantly impact antimicrobial and antioxidant activities. mdpi.comfrontiersin.org Research findings indicate that the hydroxyl substitution pattern can be an indicator of antimicrobial activity for compounds, and modifications like methylation can reduce antibacterial potential. mdpi.com

Synthesis of this compound Conjugates and Prodrugs for Mechanistic Probes

The synthesis of conjugates involves linking this compound to other molecules, such as fluorescent probes or targeting ligands, to study its distribution, cellular uptake, or interaction with biological targets. orcid.orgrsc.orgresearchgate.netdigitellinc.comfrontiersin.org Prodrugs are modified forms of a compound that are inactive until cleaved in vivo, often designed to improve solubility, bioavailability, or targeted delivery. mdpi.com Creating this compound conjugates or prodrugs could be valuable for understanding its mechanism of action and potentially improving its therapeutic profile. For example, conjugating this compound to a targeting moiety could direct it to specific cells or tissues. rsc.orgresearchgate.net

Pharmacological and Biological Activities of Ballodiolic Acid: Mechanistic Investigations

Molecular Target Identification and Validation for Ballodiolic Acid Bioactivity

While studies have demonstrated the biological activities of this compound, detailed molecular target identification and validation studies specifically for this compound are not extensively reported in the provided search results. The research primarily focuses on the observed antioxidant and antimicrobial effects and their underlying mechanisms at a broader cellular or biochemical level, rather than identifying specific protein or enzyme targets modulated by this compound. Target identification is a fundamental step in drug discovery, involving the discovery and validation of disease-associated molecular mechanisms that can be modulated by a drug. evotec.com

In Vitro Mechanistic Studies of this compound

In vitro studies have been conducted to investigate the mechanisms behind the observed antioxidant and antimicrobial activities of this compound and its analogues. These studies primarily involve biochemical assays to evaluate the compounds' ability to scavenge reactive species and inhibit microbial growth.

Mechanistic Basis of Antioxidant Activity: Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Scavenging

The antioxidant activity of this compound and related compounds has been investigated through their ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govnih.govresearchgate.netresearchgate.net ROS and RNS play significant roles in the etiology of various human degenerative diseases. mdpi.comresearchgate.net Maintaining a balance between ROS production and antioxidant defense mechanisms is crucial for cellular health. mdpi.com Antioxidant activity can involve direct scavenging of ROS or inhibition of enzymes that produce ROS. mdpi.com

Studies have shown that this compound and its analogues exhibit potent inhibitory activity against the hydroxyl radical (•OH). nih.govnih.govresearchgate.netresearchgate.net The hydroxyl radical is a highly reactive free radical. frontiersin.org In three separate experiments, isolated compounds, including this compound A, this compound B, and this compound, demonstrated significant scavenging activity in the hydroxyl radical inhibitory activity test. nih.govnih.govresearchgate.netresearchgate.net this compound B showed particularly high scavenging ability against •OH. nih.govnih.govresearchgate.net

| Compound | Hydroxyl Radical (•OH) IC₅₀ (μM) |

|---|---|

| This compound A | 34.10 |

| This compound B | 07.22 ± 0.03 |

| This compound | 34.10 |

| Ballotenic acid | 19.08 ± 0.05 |

| β-amyrin | Significant activity |

Note: Data for this compound A and this compound are presented as the upper limit of the range observed for compounds 1-5. This compound B and Ballotenic acid show specific reported values. β-amyrin showed significant activity but specific IC₅₀ value within the range was not detailed in the same manner. nih.govnih.govresearchgate.netresearchgate.net

This compound and its related compounds have also demonstrated activity in scavenging peroxynitrite (ONOO⁻). nih.govnih.govresearchgate.netresearchgate.net Peroxynitrite is a reactive nitrogen species. mdpi.comresearchgate.net The isolated compounds showed scavenging activity in the peroxynitrite scavenging activity test. nih.govnih.govresearchgate.netresearchgate.net this compound B exhibited the highest scavenging ability against ONOO⁻ among the tested compounds. nih.govnih.govresearchgate.net

| Compound | Peroxynitrite (ONOO⁻) IC₅₀ (μM) |

|---|---|

| This compound A | 69.01 |

| This compound B | 6.23 ± 0.04 |

| This compound | 69.01 |

| Ballotenic acid | 21.13 ± 0.09 |

| β-amyrin | Significant activity |

Note: Data for this compound A and this compound are presented as the upper limit of the range observed for compounds 1-5. This compound B and Ballotenic acid show specific reported values. β-amyrin showed significant activity but specific IC₅₀ value within the range was not detailed in the same manner. nih.govnih.govresearchgate.netresearchgate.net

| Compound | Total ROS Inhibitory Activity IC₅₀ (μM) |

|---|---|

| This compound A | 148.55 |

| This compound B | 58.10 ± 0.07 |

| This compound | 148.55 |

| Ballotenic acid | 69.15 ± 0.08 |

| β-amyrin | Significant activity |

Note: Data for this compound A and this compound are presented as the upper limit of the range observed for compounds 1-5. This compound B and Ballotenic acid show specific reported values. β-amyrin showed significant activity but specific IC₅₀ value within the range was not detailed in the same manner. nih.govnih.govresearchgate.netresearchgate.net

Mechanistic Basis of Antimicrobial Activity of this compound

This compound and its analogues have exhibited antimicrobial properties against various bacterial and fungal strains in in vitro studies. nih.govnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net Compounds including this compound, this compound A, and this compound B were found to be active against all bacterial strains studied, showing a good zone of inhibition. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net this compound A and B were also more active against tested fungal strains compared to some other isolated compounds. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net

| Compound | Antibacterial Activity (Zone of Inhibition) | Antifungal Activity (% Inhibition Zone) |

| This compound A | Active against all tested bacteria | 47 |

| This compound B | Active against all tested bacteria | 45 |

| This compound | Active against all tested bacteria | Good activity |

| Ballotenic acid | Moderate activity | Lower activity |

| β-amyrin | Lower activity | Lower activity |

Note: Antibacterial activity is described qualitatively based on reported zones of inhibition. Antifungal activity is presented as reported percentage inhibition zones where available. nih.govnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net

Effects on Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Bacillus subtilis, Staphylococcus aureus)

Studies have demonstrated that this compound and its analogues, specifically this compound A and this compound B, possess antibacterial activity against a panel of bacterial strains, including both Gram-positive and Gram-negative bacteria. nih.govmdpi.comnih.govnih.govresearchgate.net Compounds 1, 2, and 3 (identified as this compound A, this compound B, and this compound, respectively, in one study) showed activity against all bacterial strains tested. nih.govmdpi.comresearchgate.netnih.gov this compound A and B exhibited good zones of inhibition, indicating potent antibacterial effects. nih.govmdpi.comnih.gov

| Compound | Activity Against Bacterial Strains | Zone of Inhibition (mm) |

| This compound A | Active against all tested strains | 12 ± 0.03 mdpi.com |

| This compound B | Active against all tested strains | 11 ± 0.01 mdpi.com |

| This compound | Active against all tested strains | Good zone nih.govmdpi.comnih.gov |

| Ballotenic Acid | Not active against all tested strains nih.govmdpi.comresearchgate.netnih.gov | - |

| β-Amyrin | Not active against all tested strains nih.govmdpi.comresearchgate.netnih.gov | - |

Note: Data is based on reported findings and may vary depending on concentration and experimental conditions.

Specific bacterial strains against which activity has been noted include Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Bacillus subtilis, and Staphylococcus aureus. nih.govmdpi.comnih.govresearchgate.net

Effects on Fungal Strains

In addition to antibacterial effects, this compound and its analogues have also shown activity against fungal strains. nih.govmdpi.comresearchgate.net Compounds 1 and 2 (this compound A and this compound B) were found to be more active against tested fungal strains compared to compounds 3, 4, and 5 (this compound, ballotenic acid, and β-amyrin). nih.govmdpi.comnih.gov this compound A and B showed respective inhibition percentages of 47% and 45% against fungal strains in one study. nih.govmdpi.comresearchgate.netnih.gov

| Compound | Activity Against Fungal Strains | Inhibition Percentage (%) |

| This compound A | More active than compounds 3-5 | 47 nih.govmdpi.comresearchgate.netnih.gov |

| This compound B | More active than compounds 3-5 | 45 nih.govmdpi.comresearchgate.netnih.gov |

| This compound | Less active than compounds 1 & 2 nih.govmdpi.comnih.gov | - |

| Ballotenic Acid | Less active than compounds 1 & 2 nih.govmdpi.comnih.gov | - |

| β-Amyrin | Less active than compounds 1 & 2 nih.govmdpi.comnih.gov | - |

Fungal strains tested in research include Aspergillus flavus, Fusarium solani, Aspergillus fumigatus, Aspergillus niger, and Candida glabrata. nih.gov

Elucidation of Cellular and Molecular Mechanisms of Action (e.g., cell wall/membrane integrity, macromolecular synthesis inhibition)

While specific detailed mechanisms of action for this compound are still under investigation, research into other antimicrobial compounds provides potential avenues for understanding its effects. Antimicrobial agents can target various essential bacterial and fungal processes, including cell wall biosynthesis, membrane integrity, and macromolecular synthesis (DNA, RNA, and protein). lumenlearning.comnih.govnih.govsigmaaldrich.com

Disruption of cell wall synthesis can lead to osmotic lysis in bacteria. lumenlearning.comnih.govsigmaaldrich.com Agents that affect membrane function can disrupt both the outer and inner membranes, leading to cell death. lumenlearning.comnih.gov Inhibition of macromolecular synthesis can halt essential cellular processes required for growth and replication. lumenlearning.com

One study on Bacillus amyloliquefaciens demonstrated that its culture filtrate, containing antimicrobial compounds, altered fungal mycelial morphology and disrupted cellular integrity, affecting the cell membrane and inducing reactive oxygen species (ROS) accumulation and nuclear damage. frontiersin.org While this study is not directly on this compound, it illustrates potential mechanisms by which natural compounds can exert antimicrobial effects.

Further research is needed to specifically elucidate how this compound interacts with microbial cells and which specific pathways or structures are targeted.

Receptor Binding and Enzyme Inhibition Studies of this compound

Information specifically on receptor binding and enzyme inhibition studies directly involving this compound is limited in the provided search results. However, the broader context of antimicrobial research indicates that natural products can act through enzyme inhibition. scienceopen.cominteresjournals.org For instance, some antimicrobial compounds inhibit enzymes involved in cell wall biosynthesis or metabolic pathways. lumenlearning.comnih.govsigmaaldrich.com

One study on other natural compounds mentions that structure-activity relationships can justify binding to bacterial enzymes like beta-hydroxy acyl dehydratase (HadAB complex) and tyrosyl-tRNA synthetase, which are potential drug targets. researchgate.net Docking studies in the same context identified a compound that binds to lanosterol (B1674476) 14α-demethylase, an enzyme essential for fungal cell membrane synthesis and a target for antifungal drugs like fluconazole. researchgate.net These examples highlight the relevance of enzyme inhibition as a mechanism for antimicrobial natural products.

Specific studies detailing this compound's interaction with particular receptors or enzymes are required to understand this aspect of its bioactivity.

Cellular Signaling Pathway Modulation by this compound

The provided search results offer some indirect insights into the potential for this compound to modulate cellular signaling pathways, primarily through its antioxidant activity. This compound and its analogues have demonstrated potent antioxidant scavenging activity against reactive oxygen species (ROS), including hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻). nih.govmdpi.comresearchgate.netnih.govresearchgate.net

ROS are known to play a role in cellular signaling, and dysregulation of ROS levels can contribute to various physiological and pathological processes, including inflammation and cellular damage. nih.gov Modulating ROS levels through antioxidant activity can therefore indirectly influence cellular signaling pathways involved in these processes. nih.gov

Research on other plant-derived compounds has shown their ability to modulate targeted cellular signaling pathways, such as those involved in immunomodulation, estrogenic activity, and glucose uptake. nih.gov Another study mentions that the NF-κB signaling pathway is crucial in inflammation and can be influenced by compounds that affect related factors like TNF-α. frontiersin.org

While the antioxidant activity of this compound suggests a potential to influence signaling pathways related to oxidative stress and inflammation, direct studies specifically detailing how this compound modulates particular cellular signaling cascades are not present in the provided information.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies aim to understand how variations in the chemical structure of a compound relate to changes in its biological activity. wikipedia.orgcollaborativedrug.com This is a crucial aspect of drug discovery and development, allowing for the identification of key structural features responsible for desired effects and guiding the synthesis of more potent or selective analogues. wikipedia.orgcollaborativedrug.comconicet.gov.ar

Limited information on the specific SAR of this compound is available in the provided results. However, one source mentions that based on SAR, the hydroxyl substitution pattern on the benzene (B151609) ring is an indicator of antimicrobial activity for related compounds. nih.gov The addition of an extra hydroxyl group at the 4'-position is suggested to significantly increase activity, while methylation of these hydroxyl groups reduces antibacterial potential. nih.gov The addition of a 3-hydroxyl group also appears to enhance activity. nih.gov

These findings provide initial insights into the structural features of this compound and its analogues that may be important for their antimicrobial properties. Further systematic SAR studies involving a wider range of this compound analogues are needed to fully delineate the relationship between structure and activity.

| Structural Feature | Effect on Antimicrobial Activity (Based on limited SAR) |

| Hydroxyl substitution on benzene ring | Indicator of activity nih.gov |

| Additional 4'-hydroxyl group | Significantly increases activity nih.gov |

| Methylation of hydroxyl groups | Reduces antibacterial potential nih.gov |

| Addition of 3-hydroxyl group | Seems to enhance activity nih.gov |

Note: This table summarizes limited SAR information and requires further comprehensive studies for validation.

Metabolomics and Proteomics Approaches to Understand this compound Bioactivity

Metabolomics and proteomics are powerful "omics" approaches that can provide comprehensive insights into the biological effects of a compound. Metabolomics involves the study of the complete set of metabolites within a biological system, offering a snapshot of its metabolic state. isotope.comcreative-proteomics.comthermofisher.com Proteomics focuses on the large-scale study of proteins, including their structure, function, and interactions.

Applying metabolomics and proteomics to study the effects of this compound on target organisms (e.g., bacterial or fungal cells) could help to elucidate its mechanisms of action. Metabolomics could reveal changes in metabolic pathways within the microbes upon exposure to this compound, indicating which processes are being affected. creative-proteomics.comthermofisher.comfrontiersin.org For example, changes in the levels of intermediates in cell wall synthesis or energy metabolism could be indicative of the compound's target. nih.gov

Proteomics could identify changes in protein expression levels or post-translational modifications in response to this compound treatment. This could help pinpoint specific enzymes or proteins that are being inhibited or whose activity is being modulated by the compound. thermofisher.com

While the provided search results mention metabolomics in other contexts, such as studying disease states or analyzing biological samples, there is no specific information detailing the application of metabolomics or proteomics approaches directly to understand the bioactivity of this compound. isotope.comcreative-proteomics.comthermofisher.comfrontiersin.orgimicams.ac.cn Such studies would be valuable for a more comprehensive understanding of how this compound exerts its effects at a molecular level.

Ecological and Environmental Context of Ballodiolic Acid

Natural Occurrence and Distribution of Ballodiolic Acid in Ballota pseudodictamnus (L.) Benth. and Other Species

This compound is notably found in species belonging to the genus Ballota, which is part of the Lamiaceae (Mint) family. Ballota species are primarily distributed in the Mediterranean, the Middle East, and North Africa, with some species also found in parts of Europe thieme-connect.comthieme-connect.com.

Specifically, this compound has been isolated from the root material of Ballota pseudodictamnus (L.) Benth. frontiersin.orgnih.govresearchgate.netresearchgate.net. Research has identified not only this compound but also two new related compounds, this compound A and this compound B, from this species nih.govresearchgate.net. These compounds were isolated from the ethyl acetate-soluble fraction of the root material nih.govresearchgate.net.

Beyond Ballota pseudodictamnus, this compound has also been reported in Ballota limbata (Syn. Otostegia limbata), where it was isolated from the whole plant evitachem.com. Otostegia limbata is also known to contain ballotenic acid and various limbatolides researchgate.netfrontiersin.org. The presence of this compound and related diterpenoids appears to be a characteristic feature of these genera within the Lamiaceae family thieme-connect.comresearchgate.net.

The distribution of these compounds within the plant can vary. For instance, studies on Otostegia limbata have indicated the presence of ballotenic and ballodiolic acids researchgate.netfrontiersin.org.

Role of this compound in Inter-species Interactions and Chemical Ecology (e.g., plant defense)

Plant secondary metabolites like diterpenoids are known to play significant roles in the chemical ecology of plants, often mediating interactions with other organisms core.ac.uk. These compounds can act as defenses against herbivores, pathogens, and competing plants uni-goettingen.de.

Research on this compound and its derivatives suggests a role in plant defense, particularly through their antimicrobial properties. This compound, this compound A, and this compound B have demonstrated activity against various bacterial and fungal strains nih.govresearchgate.netresearchgate.net. Studies have shown that these compounds can inhibit the growth of tested bacterial strains, with this compound and its new derivatives A and B showing good zones of inhibition nih.govresearchgate.net.

Furthermore, this compound A and B have exhibited potent antioxidant scavenging activity, which can be a part of a plant's defense system against oxidative stress caused by environmental factors or pathogen attack nih.govresearchgate.net. Antioxidants in plants help to scavenge reactive oxygen species (ROS) that can damage cellular components nih.govresearchgate.net.

While the direct mechanisms of how this compound influences complex inter-species interactions in the natural environment require further detailed study, its demonstrated antimicrobial and antioxidant activities strongly suggest a role in the plant's chemical defense against biotic and abiotic stresses core.ac.uknih.govresearchgate.net. These properties can contribute to the plant's survival and competitiveness within its ecological niche.

Bioremediation Potential of this compound or its Degradation Products

Information specifically on the bioremediation potential of this compound or its degradation products is limited in the provided search results. However, the broader context of the environmental fate and degradation of natural compounds, particularly those with complex structures like diterpenoids, offers some insights.

Natural compounds can undergo biodegradation in the environment through the action of microorganisms nih.gov. The rate and extent of this degradation depend on various factors, including the chemical structure of the compound, the presence of appropriate microbial communities, and environmental conditions nih.gov.

While this compound is a natural product, its specific pathways and rates of biodegradation in soil or water environments are not detailed in the search results. Studies on the environmental fate of other complex organic molecules, such as aminopolycarboxylic acids (APCAs), highlight that both abiotic and biotic processes contribute to their removal from the environment nih.gov. Microbial degradation is a key process for many natural and synthetic organic compounds nih.gov.

Further research would be needed to determine if specific microorganisms are capable of degrading this compound and if its degradation products are less or more environmentally persistent or have any bioremediation capabilities themselves.

Environmental Fate and Persistence Studies of this compound

Detailed studies specifically on the environmental fate and persistence of this compound are not extensively covered in the provided search results. However, some general principles regarding the environmental fate of natural products and diterpenoids can be inferred.

As a naturally occurring diterpenoid, this compound is part of the complex mixture of organic compounds released into the environment from plant biomass core.ac.uk. The fate of such compounds in the environment is influenced by processes such as biodegradation, photodegradation, volatilization, and sorption to soil and sediment particles.

The presence of a carboxylic acid group and hydroxyl groups in the structure of this compound evitachem.com could influence its solubility and potential for interaction with the environment. Diterpenoids, in general, can undergo various transformations in the environment, including microbial metabolism and chemical reactions core.ac.uk.

The persistence of a compound in the environment is related to its resistance to these degradation processes. Without specific studies on this compound's degradation rates and pathways, it is difficult to definitively assess its environmental persistence. However, complex organic molecules can persist in certain environmental compartments, particularly if they are resistant to microbial enzymatic breakdown or shielded from abiotic degradation processes nih.gov.

The search results mention that for other natural APCAs, little is known about their fate in the environment compared to widely used synthetic ones nih.gov. This suggests that detailed environmental fate studies for many natural plant compounds, including this compound, may be less common.

Further dedicated studies employing techniques such as laboratory microcosm experiments, field studies, and modeling would be necessary to accurately determine the environmental fate and persistence of this compound.

Advanced Analytical and Bioanalytical Methodologies for Ballodiolic Acid Research

Development of High-Throughput Screening Assays for Ballodiolic Acid Activity

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid testing of thousands of compounds to identify those that modulate a specific biological target. bmglabtech.comdanaher.com The development of HTS assays for this compound is essential for uncovering its full therapeutic potential. These assays are typically conducted in micro-well plates (96, 384, or 1536 wells) and leverage automation and robotics for liquid handling, incubation, and signal detection. bmglabtech.comox.ac.uk

The primary objective of an HTS campaign for this compound would be to screen large compound libraries to identify "hits"—compounds that interact with a particular target in a desired manner. bmglabtech.com The process involves several key stages:

Target Identification: The first step is to identify a relevant biological target for this compound. This could be an enzyme, receptor, or a specific signaling pathway implicated in a disease.

Assay Development: A robust and reproducible assay is then designed to measure the activity of the chosen target. Common HTS assay formats include fluorescence, luminescence, and absorbance-based readouts. mdpi.com

Screening and Hit Identification: The automated system then tests a large library of compounds against the target. Compounds that produce a significant and reproducible effect are identified as "hits." ox.ac.uknih.gov

Hit Validation and Lead Optimization: Hits are then subjected to further testing to confirm their activity and rule out false positives. nih.gov Promising hits, or "leads," may then be chemically modified to improve their potency and selectivity. bmglabtech.com

The successful implementation of HTS for this compound research would provide a wealth of data on its biological activities, paving the way for the development of new therapeutic agents.

| Assay Parameter | Description | Example for this compound |

| Target | The biological molecule or pathway being investigated. | An enzyme involved in an inflammatory pathway. |

| Assay Principle | The method used to measure the target's activity. | A fluorescence-based assay where a change in fluorescence intensity indicates enzyme inhibition. |

| Compound Library | The collection of chemical compounds being screened. | A diverse library of natural product derivatives and synthetic small molecules. |

| "Hit" Criteria | The threshold for a compound to be considered active. | >50% inhibition of enzyme activity at a concentration of 10 µM. |

| Throughput | The number of compounds that can be tested per day. | 10,000 - 100,000 compounds per day. |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for this compound Detection and Quantification in Complex Biological and Environmental Matrices

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of compounds in complex mixtures. nih.govspringernature.comnih.gov For a non-volatile and thermally labile compound like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially after derivatization to increase the volatility of the analyte. jmchemsci.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry. actascientific.comekb.eg This technique allows for the confident identification and precise quantification of this compound and its metabolites in complex biological matrices such as plasma, urine, and tissue extracts, as well as in environmental samples. nih.govmdpi.com

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation on an HPLC column. The separated components then enter the mass spectrometer, where they are ionized. Specific ions corresponding to this compound are selected and fragmented, and the resulting fragment ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful hyphenated technique that separates compounds based on their volatility and detects them using mass spectrometry. jmchemsci.combpasjournals.com While less commonly used for non-volatile compounds, GC-MS can be a valuable tool for the analysis of this compound after a chemical derivatization step to convert it into a more volatile form. nih.gov The resulting mass spectra provide a "fingerprint" of the compound, which can be compared to spectral libraries for identification. jmchemsci.com

| Analytical Technique | Principle | Application for this compound | Typical Data Output |

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments. | Quantification of this compound in plasma samples for pharmacokinetic studies. | Chromatogram showing retention time and mass-to-charge ratios of precursor and product ions. |

| GC-MS | Separation by gas chromatography followed by mass analysis of the compound's electron ionization fragments. | Identification of this compound in a plant extract after derivatization. | Chromatogram showing retention time and a mass spectrum with characteristic fragment ions. |

Imaging Techniques for this compound Localization and Distribution in Biological Samples

Understanding the spatial distribution of a compound within biological tissues is crucial for elucidating its mechanism of action and identifying its target sites. oup.commdpi.com Mass Spectrometry Imaging (MSI) has emerged as a powerful technique for visualizing the in-situ distribution of molecules, including natural products like diterpenoids, directly in tissue sections without the need for labeling. nih.govmdpi.com

Several MSI techniques can be applied to study the localization of this compound:

Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI: This is one of the most widely used MSI techniques. oup.com A thin layer of an energy-absorbing matrix is applied to the tissue section. A laser is then rastered across the sample, desorbing and ionizing molecules from the tissue, which are then analyzed by a mass spectrometer. oup.commdpi.com This allows for the generation of ion images that show the spatial distribution of this compound and its metabolites.

Desorption Electrospray Ionization (DESI) MSI: DESI-MSI is an ambient ionization technique that does not require a matrix. oup.com A charged solvent is sprayed onto the sample surface, desorbing and ionizing molecules that are then analyzed by mass spectrometry. This technique is particularly useful for analyzing the surface of samples with minimal preparation.

Fluorescence microscopy can also be a valuable tool for visualizing the distribution of this compound, provided that a suitable fluorescent probe or tag can be attached to the molecule without significantly altering its biological activity. nih.gov

| Imaging Technique | Principle | Potential Application for this compound |

| MALDI-MSI | A laser desorbs and ionizes molecules from a matrix-coated tissue section, allowing for mass analysis and spatial mapping. | To visualize the accumulation of this compound in specific regions of a plant tissue or in a target organ after administration. |

| DESI-MSI | A charged solvent spray desorbs and ionizes molecules from the sample surface for mass analysis and imaging. | To map the distribution of this compound on the surface of a leaf or within a cellular structure. |

| Fluorescence Microscopy | A fluorescently labeled version of this compound is used to visualize its location within cells or tissues using a microscope. | To observe the subcellular localization of this compound and its potential interaction with specific organelles. |

Microfluidic and Lab-on-a-Chip Systems for Miniaturized this compound Analysis

Microfluidic and lab-on-a-chip (LOC) technologies involve the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. mdpi.comnih.govelveflow.com These miniaturized systems offer several advantages for the analysis of compounds like this compound, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput and parallel processing. researchgate.netxjtlu.edu.cnnih.gov

Potential applications of microfluidic systems in this compound research include:

Miniaturized Analytical Separations: Microfluidic chips can be designed to perform chromatographic separations, such as HPLC, on a much smaller scale. researchgate.net This can be coupled with detection methods like mass spectrometry for rapid and sensitive analysis.

High-Throughput Screening: Microfluidic devices can be used to perform HTS assays in a miniaturized format, allowing for the screening of large compound libraries with minimal reagent usage. nih.govmdpi.com

Cell-Based Assays: LOC systems can be used to culture cells and study their response to this compound in a controlled microenvironment that can mimic physiological conditions more closely than traditional cell culture methods. slideshare.netyoutube.com

"Organ-on-a-Chip" Models: More advanced LOC devices can create micro-engineered environments that mimic the structure and function of human organs. nih.govslideshare.net These "organ-on-a-chip" models could be used to study the metabolism and potential toxicity of this compound in a more physiologically relevant context.

| Microfluidic Application | Description | Advantage for this compound Research |

| Miniaturized Chromatography | Performing liquid chromatography separations on a chip. | Faster analysis times and significantly lower solvent consumption. |

| Droplet-Based Screening | Encapsulating individual reactions in picoliter- to nanoliter-sized droplets for high-throughput analysis. | Enables millions of individual assays to be performed rapidly, accelerating the discovery of new activities. |

| Cell-Based LOC Assays | Culturing and treating cells within a microfluidic device to assess the effects of this compound. | Provides a more controlled and physiologically relevant environment for studying cellular responses. |

| Organ-on-a-Chip | Mimicking the function of an organ on a microfluidic chip to study compound effects. | Allows for the investigation of organ-specific effects and metabolism of this compound without the need for animal testing. nih.gov |

Future Directions and Emerging Research Avenues for Ballodiolic Acid

Development of Novel Synthetic Approaches and Bioengineering Strategies for Enhanced Ballodiolic Acid Production

Current methods for obtaining this compound primarily involve extraction from plant sources. While this approach has been successful in isolating the compound and its derivatives, it can be limited by factors such as plant availability, geographical location, and environmental conditions, which can affect yield and consistency. Therefore, the development of novel synthetic approaches and bioengineering strategies is a critical future direction to ensure a sustainable and scalable supply of this compound for research and potential development.

Future research in this area could focus on developing efficient and cost-effective chemical synthesis routes for this compound and its analogs. This would involve exploring different synthetic pathways to improve yields and potentially create novel derivatives with enhanced properties.

Furthermore, bioengineering strategies, such as metabolic engineering of microorganisms or plants, offer a promising avenue for enhanced this compound production. By understanding the biosynthetic pathway of this compound in Ballota species, researchers could potentially transfer the relevant genes into fast-growing microorganisms like bacteria or yeast, or even other plant systems, to create a more controlled and high-yield production system. This approach has been successful for other natural products and could provide a sustainable alternative to traditional extraction methods.

Exploration of Untapped Biological Activities and Mechanistic Pathways of this compound

Initial studies have indicated that this compound and its related compounds possess antioxidant and antimicrobial activities. This compound B, for instance, has shown potent scavenging ability against hydroxyl radicals (•OH), total reactive oxygen species (ROS), and peroxynitrite (ONOO⁻). Additionally, this compound and its derivatives have demonstrated activity against various bacterial and fungal strains.

However, the full spectrum of biological activities of this compound remains largely unexplored. Future research should aim to investigate its potential in other areas, such as anti-inflammatory, antiviral, or anticancer activities, given the diverse pharmacological properties observed in other diterpenoids and compounds from the Ballota genus.

A crucial aspect of this exploration involves elucidating the underlying mechanisms of action for the observed biological activities. Understanding how this compound interacts with biological targets at the molecular level is essential for assessing its therapeutic potential and guiding the rational design of more potent and selective derivatives. This could involve studies on cellular pathways, protein interactions, and in vivo models to confirm and detail the effects observed in initial in vitro assays.

Preliminary data on the antioxidant activity of this compound and its derivatives are presented below:

| Compound | •OH Scavenging Activity (IC₅₀ ± SEM, μM) | Total ROS Scavenging Activity (IC₅₀ ± SEM, μM) | ONOO⁻ Scavenging Activity (IC₅₀ ± SEM, μM) |

| This compound A | 34.10 ± 0.10 | 148.55 ± 0.10 | 69.01 ± 0.06 |

| This compound B | 07.22 ± 0.03 | 58.10 ± 0.07 | 6.23 ± 0.04 |

| This compound | - | - | - |

| Ballotenic acid | - | - | - |

| β-Amyrin | - | - | - |

This table highlights the need for comprehensive testing of all isolated compounds across various relevant biological assays to fully understand their individual and synergistic potential.

Integration of Computational Biology, Cheminformatics, and Artificial Intelligence in this compound Research

The application of computational biology, cheminformatics, and artificial intelligence (AI) can significantly accelerate the research and development of this compound. These tools can be used for various purposes, including:

Structure-Activity Relationship (SAR) Studies: Cheminformatics and computational methods can help analyze the relationship between the chemical structure of this compound and its derivatives and their observed biological activities. This can guide the design of novel compounds with improved potency, selectivity, and pharmacokinetic properties.

Target Identification and Mechanism Elucidation: Computational biology techniques, such as molecular docking and dynamics simulations, can be used to predict potential biological targets of this compound and understand its binding interactions. This can provide insights into its mechanisms of action and help validate experimental findings.

Virtual Screening and Lead Optimization: Cheminformatics databases and AI algorithms can be employed to screen large libraries of compounds for potential this compound analogs with desired properties. AI can also assist in optimizing the chemical structure of lead compounds to enhance their efficacy and reduce potential off-target effects.

Prediction of ADME Properties: Computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives, which is crucial for assessing their druggability and potential for in vivo applications.

Integrating these computational approaches with experimental studies can streamline the research process and provide valuable insights into the potential of this compound.

Collaborative Research Initiatives and Data Sharing Platforms in this compound Studies

Advancing the research on this compound requires collaborative efforts among researchers from various disciplines and institutions. Establishing collaborative research initiatives can facilitate the sharing of expertise, resources, and data, leading to a more comprehensive understanding of the compound.

Developing centralized data sharing platforms specifically for natural products like this compound would be highly beneficial. Such platforms could host structural information, biological activity data, spectroscopic data, and information on isolation and synthesis methods. This would allow researchers worldwide to access and contribute to a growing knowledge base, accelerating discovery and avoiding redundant efforts. Open data sharing, while considering ethical and intellectual property concerns, is crucial for fostering transparency and accelerating scientific progress.

Identification and Prioritization of Key Research Gaps in this compound Investigation

Despite the initial promising findings, several key research gaps in this compound investigation need to be identified and prioritized for future studies. These include:

Lack of Comprehensive In Vivo Data: While in vitro studies have shown antioxidant and antimicrobial activities, there is a significant need for in vivo studies to confirm these effects in living systems, evaluate efficacy, and assess potential toxicity and pharmacokinetic profiles.

Limited Understanding of Mechanisms of Action: The precise molecular mechanisms by which this compound exerts its biological effects are not fully elucidated. Further research is needed to identify specific protein targets, signaling pathways, and cellular processes modulated by this compound.

Absence of Standardized Production Methods: Currently, there is a lack of standardized and scalable methods for the isolation and purification of this compound, which can hinder consistent supply and reproducibility of research findings.

Underexplored Structural Diversity: While this compound A and B have been identified, further exploration of the structural diversity of this compound derivatives present in Ballota species or obtainable through synthesis is warranted to identify compounds with improved properties.

Limited Clinical Relevance Data: Currently, there is a significant gap in research exploring the potential clinical applications of this compound. Future studies should focus on translating the preclinical findings into potential therapeutic uses.

Prioritizing these research gaps will help direct future efforts towards the most impactful areas of this compound investigation, ultimately facilitating its potential development as a valuable compound.

Q & A

Q. What controls are essential when evaluating this compound’s cytotoxicity in cell-based assays?

- Methodological Answer :

- Solvent controls : Include DMSO/ethanol controls at concentrations matching test samples .

- Viability assays : Combine MTT with live/dead staining to distinguish cytostatic vs. cytotoxic effects .

- Positive controls : Use doxorubicin or staurosporine to benchmark apoptosis/necrosis thresholds .

Q. How can researchers confirm the role of specific functional groups in this compound’s activity?

- Methodological Answer :

- Derivatization : Synthesize analogs lacking hydroxyl or carboxyl groups and compare bioactivity .

- Computational docking : Predict binding affinities of modified structures with target enzymes (e.g., microbial oxidoreductases) .

- Isotopic labeling : Use 13C-labeled cinnamoyl groups to track metabolic fate in microbial cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.